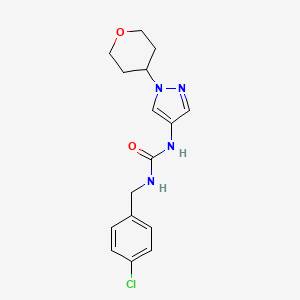
1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea involves the reaction of 4-chlorobenzyl isocyanate with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonyl chloride, followed by the addition of urea.
Starting Materials
4-chlorobenzyl isocyanate, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonyl chloride, urea
Reaction
Step 1: 4-chlorobenzyl isocyanate is reacted with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding urea derivative., Step 2: The resulting intermediate is then treated with urea in the presence of a catalyst such as potassium carbonate to form the final product, 1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects through the inhibition of various enzymes and signaling pathways involved in these processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea exhibits potent anti-inflammatory and anti-tumor activities. Additionally, it has been shown to possess anti-microbial properties. Furthermore, it has been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea in lab experiments is its potent anti-inflammatory and anti-tumor activities. Additionally, it has been shown to possess anti-microbial properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
For the study of 1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea include further investigation of its mechanism of action, as well as its potential therapeutic applications in the treatment of various diseases. Additionally, studies could be conducted to improve the solubility and bioavailability of the compound, as well as to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit promising anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-3-1-12(2-4-13)9-18-16(22)20-14-10-19-21(11-14)15-5-7-23-8-6-15/h1-4,10-11,15H,5-9H2,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXZHEIJJZYRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

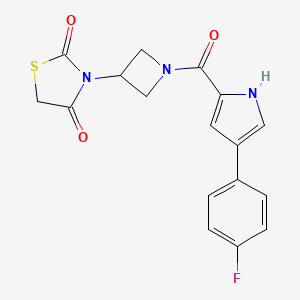
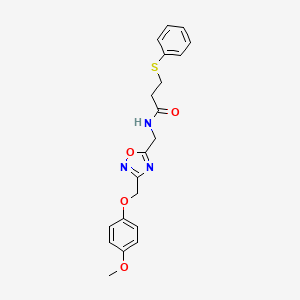
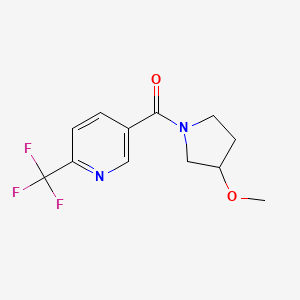
![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)
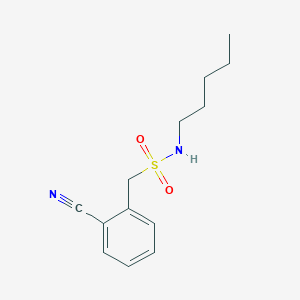
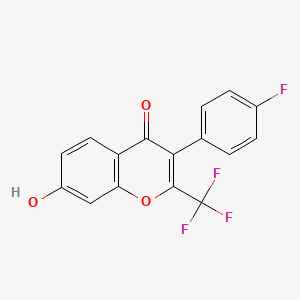
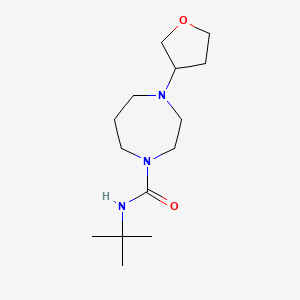
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)
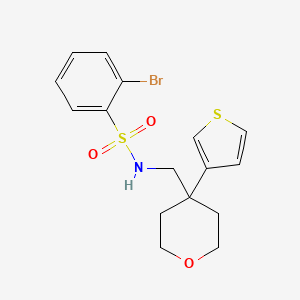
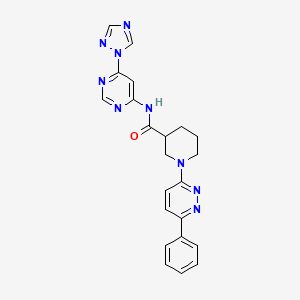
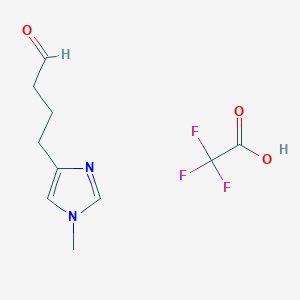
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
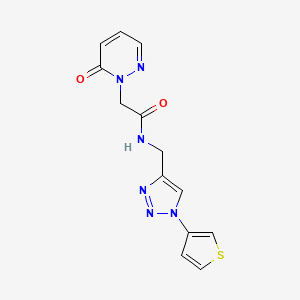
![N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide](/img/structure/B2937018.png)